2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
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Overview
Description
2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a heterocyclic compound containing an oxazole ring with an amino group at the second position and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-methylpropan-1-ol with cyanogen bromide can yield the desired oxazole derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-isopropyl-1,3-oxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amino group and isopropyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce more saturated heterocycles.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits potential as a pharmacological agent, particularly in the context of central nervous system (CNS) activity. Research indicates that similar oxazoline derivatives have been identified as potent stimulants and alpha-adrenergic receptor antagonists. For instance, derivatives of oxazolines have been shown to modulate alpha-1 adrenergic receptors, which are crucial in treating conditions such as hypertension and urinary tract disorders .
Case Study: Alpha-Adrenergic Receptor Modulation
A study highlighted the effectiveness of oxazolone derivatives in modulating alpha-1 adrenergic receptors, demonstrating their utility in treating various disease states including benign prostatic hypertrophy and urinary incontinence. This suggests that 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one may also possess similar therapeutic properties .
Organic Synthesis
Reagent in Chemical Reactions
this compound is utilized as an important reagent and intermediate in organic synthesis. Its stability under standard storage conditions makes it suitable for various synthetic pathways. It has been employed in the synthesis of more complex heterocyclic compounds, which are often used in pharmaceutical development .
Proteomics Research
Application in Proteomics
The compound is noted for its role in proteomics research, where it serves as a tool for studying protein interactions and modifications. Its unique structure allows it to interact with various biomolecules, making it valuable for understanding protein behavior under different conditions .
Mechanism of Action
The mechanism of action of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methyl-1,3-oxazol-4(5H)-one: Similar structure with a methyl group instead of an isopropyl group.
2-amino-5-ethyl-1,3-oxazol-4(5H)-one: Similar structure with an ethyl group instead of an isopropyl group.
2-amino-5-tert-butyl-1,3-oxazol-4(5H)-one: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with other molecules
Biological Activity
2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various methods have been reported, including microwave-assisted synthesis which enhances yields and reduces reaction times .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and engage in non-covalent interactions that influence cellular signaling pathways and metabolic processes.
Anticancer Activity
Research has demonstrated that derivatives of oxazolone compounds exhibit significant anticancer properties. For instance, studies indicated that compounds related to this compound showed cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells (CEM-13) with IC50 values in the sub-micromolar range .
Table 1: Cytotoxicity of Oxazolone Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 10.38 |
Other derivatives | U-937 | 15.0 |
Other derivatives | MT-4 | 12.5 |
Antiviral Properties
In addition to anticancer effects, this compound has shown promise as an antiviral agent. Studies have reported its efficacy against human herpes virus type 1 (HHV-1), demonstrating a significant reduction in viral replication in infected cell lines .
Table 2: Antiviral Activity Against HHV-1
Compound | Viral Titer Reduction (log10) | Cell Line |
---|---|---|
This compound | 3.5 | A549 |
Acyclovir | 4.0 | A549 |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Antitumor Effects : A study involving the compound's effect on MCF-7 cells showed that it induced apoptosis through the activation of p53 pathways and caspase cleavage, suggesting a mechanism for its anticancer activity .
- Immunomodulatory Effects : Another investigation highlighted its potential as an immunomodulatory agent by inhibiting the proliferation of lymphocytes in vitro, indicating possible applications in autoimmune disorders .
Future Directions
The ongoing research into modifying the chemical structure of this compound aims to enhance its biological activity and reduce toxicity. Future studies will likely focus on:
Potential Areas for Research :
- Development of more potent analogs.
- Exploration of combination therapies with existing anticancer drugs.
- Detailed mechanistic studies to elucidate pathways involved in its biological activities.
Properties
IUPAC Name |
2-amino-5-propan-2-yl-1,3-oxazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWTZALBLQKRAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406925 |
Source
|
Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15900-26-2 |
Source
|
Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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